n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Overview
Description
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is a chemical compound with the molecular formula C7H13N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines to form imidazoles.
Methylation of Imidazole: The compound can be synthesized by methylating imidazole using methanol under acid-catalyzed conditions.
Industrial Production Methods
Industrial production methods for N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A closely related compound with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with distinct biological activities.
4-Methylimidazole: Known for its use in various industrial applications.
Uniqueness
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEVGHJNAKWZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406430 | |
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642075-18-1 | |
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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